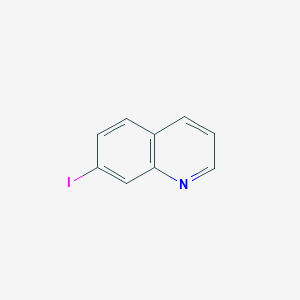

7-Iodoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYITFZDKHVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626708 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25334-12-7 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations of 7 Iodoquinoline Derivatives

Contemporary Synthetic Approaches to 7-Iodoquinoline Core Structures

The construction of the this compound core can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more efficient one-pot protocols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multi-Step Synthesis from Precursor Quinoline (B57606) Compounds

A common strategy for synthesizing this compound derivatives involves the modification of pre-existing quinoline structures. For instance, the synthesis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a versatile building block, is achieved through a multi-step process. lookchem.com This process starts with the reaction of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a cyclization reaction in a high-boiling solvent like Dowtherm A to form the quinolone ring system. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) introduces the chloro group at the 4-position, and iodination at the 7-position can be achieved using appropriate iodinating reagents. lookchem.com

Similarly, the synthesis of 4-amino-7-iodoquinoline (B1229066) involves halogenation reactions to introduce the iodine substituent, followed by amination to install the amino group. ontosight.ai The specific reagents and conditions for these transformations are crucial for achieving high yields and purity. ontosight.ai For example, 7-iodoquinolin-8-ol (B3281619) can be prepared using established literature procedures, which then can be further functionalized. rsc.org

The synthesis of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine illustrates a sequential functionalization approach. This can involve iodination at the C8 position, fluorination at C7 (e.g., via a Balz-Schiemann reaction), installation of a diamine moiety through nitration and subsequent reduction, and finally N-ethylation. vulcanchem.com

| Starting Material | Key Steps | Product | Reference |

| Substituted Aniline | Cyclocondensation, Chlorination, Iodination | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | lookchem.com |

| Quinoline Precursor | Halogenation, Amination | 4-Amino-7-iodoquinoline | ontosight.ai |

| 8-Aminoquinoline Derivative | Iodination, Fluorination, Nitration/Reduction, Ethylation | N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine | vulcanchem.com |

| 8-Hydroxyquinoline (B1678124) | Iodination | 7-Iodoquinolin-8-ol | rsc.org |

One-Pot Synthetic Protocols for Iodoquinoline Derivatives

To enhance synthetic efficiency, one-pot methodologies have been developed for the synthesis of iodoquinoline derivatives. These protocols combine multiple reaction steps into a single operation, reducing reaction times, costs, and waste. nih.govresearchgate.net

One such approach is the three-component Doebner reaction, which utilizes an iodo-aniline, pyruvic acid, and various aldehydes to produce 6-iodo-substituted carboxy-quinolines. nih.govresearchgate.net This method, often catalyzed by trifluoroacetic acid, is praised for its rapid reaction times and high yields. nih.govresearchgate.net Another one-pot method involves the reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine to yield 3-iodoquinolines through a sequence of azo-coupling, iodocyclization, and aromatization. rsc.org

Furthermore, a metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been reported using aryl amines, styrene (B11656) oxides, and aryl acetylenes in the presence of molecular iodine at elevated temperatures. rsc.org These one-pot syntheses represent a significant advancement in creating diverse iodoquinoline libraries efficiently. nih.govresearchgate.netrsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Doebner Reaction | Iodo-aniline, Pyruvic acid, Aldehydes | Trifluoroacetic acid | 6-Iodo-substituted carboxy-quinolines | nih.govresearchgate.net |

| Three-Component Reaction | 2-Aminoaryl propargyl alcohols, Aryldiazonium salts, Molecular iodine | Room temperature | 3-Iodoquinolines | rsc.org |

| Metal- and Solvent-Free Reaction | Aryl amines, Styrene oxides, Aryl acetylenes | Molecular iodine, 120 °C | 2-Benzyl-4-arylquinoline derivatives | rsc.org |

Strategies for Functional Group Introduction and Modification at the 7-Position and Beyond

The iodine atom at the 7-position of the quinoline ring is a key functional group that enables a wide range of subsequent chemical transformations. This versatility allows for the synthesis of a diverse library of derivatives with tailored properties.

Halogenation and Amination Reaction Pathways

The this compound core can undergo further halogenation. For example, 7-iodoquinolin-8-ol can be treated with trichloroisocyanuric acid (TCCA) to yield clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol). rsc.orgyeastgenome.org This highlights the ability to introduce other halogens onto the quinoline ring system.

Amination reactions are also crucial for modifying the this compound scaffold. The introduction of an amino group can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed amination, to produce compounds like 4-amino-7-iodoquinoline. ontosight.aivulcanchem.com

Derivatization to Sulfonamide Conjugates

Sulfonamides are an important class of compounds with a wide array of biological activities. ijpsjournal.comfrontiersrj.comresearchgate.net The synthesis of sulfonamide conjugates from iodoquinoline precursors can be achieved by reacting a sulfonyl chloride with a primary or secondary amine on the quinoline ring, often in the presence of a base. ijpsjournal.comfrontiersrj.com For example, dipeptide sulfonamide conjugates have been synthesized through acylation reactions of homosulfanilamide. nih.gov

The synthesis of 1-(8-hydroxy-7-iodoquinoline-5-sulfonyl)-1H-pyrazolo-[3,4-d]pyrimidine-3-carbonitrile derivatives demonstrates the integration of the this compound moiety into more complex heterocyclic systems containing a sulfonamide linkage. researchgate.net These reactions often start from an amino-substituted pyrazole (B372694) which is then coupled with 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. researchgate.net

| Derivative Class | Synthetic Approach | Starting Material Example | Product Example | Reference |

| Halogenated Quinolines | Electrophilic Halogenation | 7-Iodoquinolin-8-ol | 5-Chloro-7-iodoquinolin-8-ol (Clioquinol) | rsc.org |

| Aminoquinolines | Nucleophilic Aromatic Substitution/Pd-catalyzed Amination | Iodoquinoline precursor | 4-Amino-7-iodoquinoline | ontosight.aivulcanchem.com |

| Sulfonamide Conjugates | Reaction with Sulfonyl Chloride | Amino-substituted quinoline | Quinoline-sulfonamide conjugate | ijpsjournal.comfrontiersrj.com |

| Complex Sulfonamides | Coupling with Sulfonyl Chloride | 5-Amino-1H-pyrazole derivative and 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride | 1-(8-Hydroxy-7-iodoquinoline-5-sulfonyl)-1H-pyrazolo-[3,4-d]pyrimidine-3-carbonitrile | researchgate.net |

Utilization of this compound as a Versatile Building Block

The this compound moiety serves as a highly versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This allows for the introduction of a wide range of substituents at the 7-position through cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions between 7-chloro-4-iodoquinoline (B1588978) and various arylboronic acids have been successfully performed using phosphine-free palladium catalysis in water. cdnsciencepub.com

This reactivity is instrumental in creating libraries of 7-substituted quinolones for structure-activity relationship (SAR) studies. researchgate.net Ethyl 4-chloro-7-iodoquinoline-3-carboxylate, for example, is a key intermediate for accessing a range of new quinolone-3-esters by modifying the 7-position. lookchem.comresearchgate.net The electron-withdrawing or -donating nature of the substituent at the 7-position can significantly influence the electronic properties and biological activity of the resulting molecule. orientjchem.orgnih.gov For instance, the introduction of an electron-donating dimethylamino group at the 7-position can create a "push-pull" system within the molecule, affecting its fluorescent properties. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Iodoquinoline Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecules. researchgate.netmdpi.comeie.gr In the realm of quinoline chemistry, these reactions have been pivotal in the functionalization of the quinoline core.

Negishi Cross-Coupling Reactions Involving 5-Iodoquinoline

The Negishi cross-coupling reaction, which pairs organozinc compounds with organic halides in the presence of a nickel or palladium catalyst, is a powerful method for forming C-C bonds. wikipedia.orgrsc.org This reaction is noted for its high functional group tolerance and has been applied in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org While the focus here is on this compound, the principles of Negishi coupling are broadly applicable to various iodoquinoline isomers. For instance, the cross-coupling of organozinc reagents with iodoquinolines, such as 5-iodoquinoline, allows for the introduction of a wide range of substituents onto the quinoline ring. beilstein-journals.org The reaction typically proceeds under mild conditions and offers good yields, making it a valuable tool for creating libraries of substituted quinolines for various applications. rsc.orgorganic-chemistry.org

Suzuki Cross-Coupling Reactions of Halogenated Iodoquinolines

The Suzuki cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is another cornerstone of modern organic synthesis. nih.govustc.edu.cn This reaction is particularly effective for creating biaryl linkages. In the context of iodoquinolines, the Suzuki reaction has been extensively used to introduce aryl and heteroaryl groups.

The reactivity of halogens in Suzuki couplings generally follows the trend I > Br > Cl. nih.gov This chemoselectivity allows for the stepwise functionalization of di- or polyhalogenated quinolines. For example, in 4-chloro-6-iodoquinoline, the iodine at the 6-position can be selectively substituted with an aryl group via a Suzuki coupling, leaving the chlorine at the 4-position intact for subsequent transformations. researchgate.net Similarly, studies on 4,7-dichloroquinoline (B193633) and 7-chloro-4-iodoquinoline have demonstrated the feasibility of selective cross-coupling reactions. researchgate.netcdnsciencepub.com

A study on the palladium-catalyzed Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids demonstrated the formation of 2,3,4-triarylquinolines in a one-pot operation. nih.gov The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective arylation at the 3-position. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic Acid | Palladium/tricyclohexylphosphine | 2,3,4-Triarylquinoline | Moderate to Good | nih.gov |

| 4-Chloro-6-iodoquinoline | Arylboronic Acid | Palladium | 4-Chloro-6-arylquinoline | High | researchgate.net |

| 7-Chloro-4-iodoquinoline | Arylboronic Acid | Palladium Acetate | 7-Chloro-4-arylquinoline | Not Specified | cdnsciencepub.com |

Catalytic Applications of this compound Derivatives in Organic Synthesis

Beyond their role as synthetic intermediates, certain derivatives of this compound have emerged as effective catalysts in their own right.

Evaluation of 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid as a Catalyst in Multicomponent Reactions

8-Hydroxy-7-iodoquinoline-5-sulfonic acid, also known as ferron, has demonstrated significant catalytic activity in various organic transformations. Its structure, featuring hydroxyl and sulfonic acid groups, enables it to act as an efficient catalyst. solubilityofthings.com

A notable application of this compound is in the synthesis of 2,4,5-triarylsubstituted imidazole (B134444) derivatives via a four-component condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate. aip.orgresearchgate.netresearchgate.net This reaction, particularly when conducted under microwave irradiation, offers several advantages, including high yields, short reaction times, and environmentally friendly conditions. aip.orgresearchgate.net The catalytic activity of 8-hydroxy-7-iodoquinoline-5-sulfonic acid in this context is superior to several other reported catalysts. aip.org The sulfonic acid group is believed to facilitate the reaction by promoting proton transfer, which accelerates the formation of key intermediates.

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Microwave, Ethanol | 2,4,5-Triarylsubstituted imidazoles | 81-97 | aip.orgresearchgate.net |

Design and Synthesis of Fused Heterocyclic Systems Incorporating Iodoquinoline Moieties

The iodoquinoline framework serves as an excellent starting point for the construction of more complex, fused heterocyclic systems. chim.itnou.edu.ng These larger, polycyclic structures are of great interest due to their potential applications in materials science and medicinal chemistry. chim.it

Palladium-catalyzed domino reactions, which involve multiple bond-forming events in a single synthetic operation, have proven to be a highly efficient strategy for building fused N-heterocycles. chim.it For instance, the reaction of aminoisoquinolines with 4-chloro-3-iodoquinoline (B1365794) can lead to the formation of quinolone-fused N-heterocycles. chim.it

The Sonogashira coupling, another powerful palladium-catalyzed reaction, has been employed to synthesize precursors for fused indolizine (B1195054) scaffolds. mdpi.com In one study, 2-iodoquinolines were reacted with 2-ethynylbenzaldehyde (B1209956) to produce 2-alkynylbenzaldehydes, which are key intermediates for constructing complex heterocyclic systems. mdpi.com

Furthermore, research has shown the synthesis of fused pyrimidine-3-carbonitrile derivatives starting from 5-amino-1-(8-hydroxy-7-iodoquinoline-5-sulfonyl)-1H-pyrazole-3,4-dicarbonitrile. researchgate.net This highlights the utility of functionalized iodoquinolines in creating novel, complex heterocyclic structures with potential biological activities. researchgate.net

| Starting Material | Reaction Type | Product | Reference |

| Aminoisoquinolines and 4-chloro-3-iodoquinoline | Domino Pd-catalyzed C-N coupling | Quinolone-fused N-heterocycles | chim.it |

| 2-Iodoquinolines and 2-ethynylbenzaldehyde | Sonogashira coupling | 2-Alkynylbenzaldehydes | mdpi.com |

| 5-Amino-1-(8-hydroxy-7-iodoquinoline-5-sulfonyl)-1H-pyrazole-3,4-dicarbonitrile | Heterocyclization | Fused pyrimidine-3-carbonitrile derivatives | researchgate.net |

Iii. Advanced Spectroscopic and Structural Elucidation of 7 Iodoquinoline Compounds

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. horiba.comwikipedia.org For 7-iodoquinoline derivatives, these methods provide a unique "spectral fingerprint" that is invaluable for structural confirmation. wikipedia.org

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present. In the study of this compound derivatives, FT-IR spectra are used to confirm the presence of key structural features. mdpi.comresearchgate.net For instance, in studies of compounds like ethyl 4-chloro-7-iodoquinoline-3-carboxylate and 7-bromo-5-chloro-8-hydroxyquinoline, FT-IR spectroscopy, often combined with quantum chemical calculations, has been essential for vibrational characterization. researchgate.netnih.gov The analysis of the spectra, recorded in regions typically from 4000 to 400 cm⁻¹, allows for the assignment of fundamental vibrational modes. nih.goviau.ir

Interactive Table: Selected FT-IR Vibrational Frequencies for this compound Derivatives

Fourier-Transform Raman (FT-Raman) spectroscopy is based on the inelastic scattering of monochromatic light, providing information that is complementary to FT-IR data. wikipedia.org It is particularly useful for analyzing aqueous solutions and observing vibrations that are weak or absent in IR spectra. horiba.com For substituted quinolines, FT-Raman spectra have been recorded to achieve a complete vibrational assignment of the fundamental modes of the compounds. nih.gov For example, the FT-Raman spectrum of 5-Chloro-7-Iodoquinolin-8-ol was recorded in the 3500-100 cm⁻¹ region to complement its FT-IR analysis. iau.ir This dual-technique approach, often supported by theoretical calculations, ensures a more robust and accurate structural elucidation. nih.goviosrjournals.org

Interactive Table: Selected FT-Raman Vibrational Frequencies for a this compound Derivative

While experimental spectra reveal vibrational frequencies, their definitive assignment can be complex due to the mixing of different vibrational modes. Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative description of these modes. iau.irug.edu.gh PED analysis allows researchers to determine the contribution of individual bond stretches, angle bends, and torsions to each observed vibrational frequency. ug.edu.ghuantwerpen.be This method has been applied to this compound derivatives, such as 5-Chloro-7-Iodoquinolin-8-ol, to facilitate a detailed interpretation of their vibrational spectra. iau.ir By correlating experimental data with theoretical calculations, PED analysis serves as an indispensable tool for the accurate assignment of vibrational bands. ug.edu.ghresearchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectra of this compound derivatives, distinct signals (resonances) appear for each chemically unique proton. mdpi.com The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons. mdpi.com For example, in a derivative like 2-(4-bromophenyl)-7-iodoquinoline-4-carboxylic acid, the proton at position 5 (H-5) appears as a doublet with a small coupling constant (d, ⁴J = 2 Hz) at 9.13 ppm, while the proton at position 7 (H-7) is observed as a doublet of doublets (dd) around 8.12 ppm, indicating coupling to two non-equivalent neighboring protons. mdpi.com Such detailed analysis allows for the unambiguous assignment of each proton in the quinoline (B57606) ring system.

Interactive Table: ¹H NMR Spectral Data for a this compound Derivative

Interactive Table: ¹³C NMR Spectral Data for a this compound Derivative

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of this compound and its derivatives through fragmentation analysis. The electron impact (EI) technique and high-resolution mass spectrometry (HRMS) have been employed to characterize these compounds.

The molecular weight of the parent this compound is 255.06 g/mol . bldpharm.com In the mass spectra of its derivatives, the molecular ion peak is typically prominent, and its mass is influenced by the various functional groups attached to the quinoline core. For instance, in a study of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, the mass spectra were recorded at 70 eV using the electron impact technique. researchgate.net The molecular ion peaks observed corresponded to the calculated molecular weights of the synthesized compounds. researchgate.net

Detailed mass spectrometric data for several this compound derivatives have been reported, confirming their structures.

| Compound Name | Molecular Formula | Ionization Method | Observed m/z [Ion] | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-7-iodo-8-hydroxyquinoline-5-sulfonamide | C₁₅H₉ClIN₃O₃S | EI | 369 [M]⁺ | researchgate.net |

| N-propyl-7-iodo-8-hydroxyquinoline-5-sulfonamide | C₁₂H₁₃IN₂O₃S | EI | 406 [M]⁺ | researchgate.net |

| N-isobutyl-7-iodo-8-hydroxyquinoline-5-sulfonamide | C₁₃H₁₅IN₂O₃S | EI | 438 [M]⁺ | researchgate.net |

| 6-Iodo-2-phenylquinoline-4-carboxylic acid | C₁₆H₁₁INO₂ | MALDI-TOF/TOF | 375.9827 [M+H]⁺ | mdpi.com |

| 2-(4-Bromophenyl)-6-iodoquinoline-4-carboxylic acid | C₁₆H₁₀BrINO₂ | MALDI-TOF/TOF | 453.8927 [M+H]⁺ | mdpi.com |

| 6-Iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃INO₃ | MALDI-TOF/TOF | 405.9960 [M+H]⁺ | mdpi.com |

| 2-(2,3-Dihydroxy-phenyl)-6-iodo-quinoline-4-carboxylic acid | C₁₇H₁₁INO₄ | MALDI-TOF/TOF | 419.9708 [M+H]⁺ | mdpi.com |

X-ray Crystallography and Single-Crystal Diffractometry for Solid-State Structure Analysis

X-ray crystallography and single-crystal diffractometry are definitive methods for determining the three-dimensional atomic arrangement of molecules in the solid state. Several derivatives of this compound have been analyzed using these techniques, providing precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking.

The crystal structure of 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) has been shown to exist as a sulfonate-quinolinium zwitterion. nih.govgriffith.edu.au However, it can form salts with other bases, leading to different crystal packing arrangements. For example, in the structure of quinolinium 8-hydroxy-7-iodoquinoline-5-sulfonate 0.8-hydrate, the quinolinium cations are linked to the ferron anions through N—H···O and O—H···O hydrogen bonds, forming chains that extend along the c-axis. nih.gov These chains are further linked by water molecules and cation-anion ring π–π associations, creating a two-dimensional network. nih.gov

Similarly, the adduct of 8-hydroxy-7-iodoquinoline-5-sulfonic acid with urea (B33335) and water reveals a complex three-dimensional layered structure held together by extensive hydrogen bonding involving the urea, water, and zwitterionic ferron molecules. griffith.edu.au The study of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate, an important synthetic intermediate, also utilized X-ray crystallography to determine its crystal structure. researchgate.net These structural studies are crucial for understanding the molecule's physical properties and its interactions in a biological context.

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|---|

| Quinolinium 8-hydroxy-7-iodoquinoline-5-sulfonate 0.8-hydrate | C₉H₈N⁺·C₉H₅INO₄S⁻·0.8H₂O | Orthorhombic | P2₁2₁2₁ | a = 16.2403(5) Å b = 7.1539(3) Å c = 15.2458(5) Å | nih.gov |

| 8-hydroxy-7-iodoquinoline-5-sulfonic acid–urea–water (1/1/1) | C₉H₆INO₄S·CH₄N₂O·H₂O | Monoclinic | C2/m | a = 18.067(4) Å b = 15.111(3) Å c = 5.688(2) Å β = 93.44(2)° | griffith.edu.au |

In the quinolinium salt, a notable feature is the absence of the ferron-ferron dimeric association often seen in other structures. nih.gov Instead, relatively short intra-anionic I7···O51 interactions are observed at 3.027(5) Å. nih.gov The detailed structural data obtained from these studies are invaluable for rational drug design and for understanding structure-activity relationships.

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. For aromatic systems like this compound, the spectra are characterized by absorption bands arising from π→π∗ and n→π∗ transitions. libretexts.org The positions and intensities of these bands are sensitive to the molecular structure, substitution patterns, and the solvent environment.

The UV-Vis spectrum of 8-Hydroxy-7-Iodoquinoline-5-Sulfonic acid (8H7QS) dissolved in an ethanol-water mixture shows a distinct absorption peak at 297 nm and a shoulder between 325 nm and 345 nm. ug.edu.gh These absorptions are attributed to the π→π∗ transitions within the conjugated quinoline ring system. The introduction of substituents can significantly alter the spectrum. For example, the formation of co-crystals or complexes can lead to shifts in the absorption maxima (λmax). ug.edu.gh

In a study of a hydrazone derivative of quinoline, the electronic transitions were investigated using both experimental UV-Vis spectroscopy and theoretical calculations. redalyc.org The observed absorption bands were assigned to specific electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other higher-energy unoccupied orbitals. Such analyses reveal how electron density is redistributed upon electronic excitation. redalyc.orgrsc.org For ethyl 4-chloro-7-iodoquinoline-3-carboxylate, UV-Vis spectroscopy was also used as a key characterization technique, with density functional theory (DFT) calculations helping to interpret the electronic spectrum. researchgate.net

The solvent can also play a crucial role, with polar solvents often causing shifts in the absorption bands. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) can provide information about the polarity of the ground and excited states. libretexts.org Specifically, n→π∗ transitions typically undergo a blue shift in polar solvents, while π→π∗ transitions experience a red shift. libretexts.org

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 8-Hydroxy-7-Iodoquinoline-5-Sulfonic acid (8H7QS) | Ethanol:Water (1:1) | 297 (peak) 325-345 (shoulder) | ug.edu.gh |

| 8H7QS ground with Sulfamethoxazole | Ethanol:Water (1:1) | 292 (peak) 320-350 (shoulder) | ug.edu.gh |

| 8H7QS kneaded with Sulfamethoxazole | Ethanol:Water (1:1) | 297 (peak) 315-345 (shoulder) | ug.edu.gh |

Iv. Computational and Theoretical Investigations of 7 Iodoquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a wide range of molecular properties.

Density Functional Theory (DFT) Approaches for Geometric Optimization and Energy Prediction

Density Functional Theory (DFT) has become a dominant method in computational chemistry for its balance of accuracy and computational cost. nih.gov It is particularly effective for optimizing molecular geometries—finding the lowest energy arrangement of atoms—and predicting the relative energies of different molecular conformations. nih.govinpressco.com The core principle of DFT is to calculate the total energy of a system using its electron density rather than a complex many-electron wavefunction. q-chem.com Various functionals, such as the widely used B3LYP hybrid functional, have been developed to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. nih.govinpressco.com

In a study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a molecule closely related to 7-iodoquinoline, researchers used DFT calculations at the B3LYP level to investigate its conformational space. lookchem.com They identified four distinct stable conformers resulting from rotations around single bonds. The calculations predicted the relative stability of these conformers, finding that the global minimum energy structure was the most populated at room temperature. lookchem.com This type of analysis is critical for understanding how molecular shape influences crystal packing and biological activity. researchgate.net

| Conformer | Relative Energy (kJ mol⁻¹) | Population at 298.15 K (%) |

|---|---|---|

| sa | 0.00 | 42 |

| sg | 0.43 | 25 |

| aa | 0.61 | 17 |

| ag | 0.92 | 16 |

Ab initio Methods (e.g., Hartree-Fock) in Molecular Description

Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average electric field created by all other electrons. semanticscholar.org While computationally more demanding and generally less accurate than modern DFT methods for many properties because it neglects electron correlation, HF theory is a foundational approach. scirp.org It often serves as a starting point for more sophisticated calculations and can provide valuable qualitative insights into molecular orbitals and electronic structure. researchgate.netsemanticscholar.org In studies of various quinoline (B57606) derivatives, HF calculations have been used alongside DFT to compare results and validate findings regarding molecular geometry and vibrational frequencies. researchgate.netsemanticscholar.org

Molecular Orbital Analysis and Charge Distribution

Understanding the distribution of electrons within a molecule is key to explaining its chemical reactivity, spectroscopic properties, and intermolecular interactions.

Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. ekb.egphyschemres.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. scirp.orgekb.eg A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state, facilitating charge transfer. scirp.orgresearchgate.net

Computational studies on quinoline derivatives provide insight into these properties. For the parent quinoline molecule, DFT calculations determined the HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org In a more complex system, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO gap was calculated to be around 3.75 eV for its most stable conformer, indicating higher reactivity. dergipark.org.tr For another derivative, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized over the quinoline moiety, indicating the direction of charge transfer upon excitation.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | TD-DFT/B3LYP/6-311++G(d,p) | N/A | N/A | 3.75 | dergipark.org.tr |

Natural Bond Order (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns closely with classical Lewis structures. lew.roicm.edu.pl This method analyzes the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). pnrjournal.com The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of hyperconjugation and intramolecular charge transfer, which contribute to molecular stability. lew.ropnrjournal.com

For instance, in a study of a phenyl-dihydro-dioxolo-quinolinone derivative, NBO analysis revealed a significant charge transfer from a nitrogen lone pair (donor) to an adjacent antibonding orbital (acceptor), with a stabilization energy of 55.37 kJ/mol. lew.ro This interaction indicates a strong resonance effect within the molecule. lew.ro Similarly, NBO analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde identified key hyperconjugative interactions responsible for stabilizing its different conformers. vulcanchem.com Such analyses are crucial for understanding the nature of chemical bonds, charge distribution, and the subtle electronic effects that govern molecular structure and reactivity. dergipark.org.trrsc.org

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. rsc.org This phenomenon is fundamental to the photophysical properties of many organic molecules, influencing their fluorescence and application in materials science. rsc.orgscbt.com Quinoline and its derivatives, with the nitrogen-containing heterocyclic ring acting as an electron-accepting unit, are often studied in the context of ICT. acs.org

The presence of strong electron-donating or electron-withdrawing substituents on the quinoline ring system can significantly enhance ICT. rsc.org For example, studies on bis-quinolin-3-yl-chalcones showed that the introduction of a nitro group, a powerful electron-withdrawing group, led to increased ICT, which was reflected in a reduced HOMO-LUMO energy gap. rsc.org In some molecules, excitation can lead to a twisted intramolecular charge transfer (TICT) state, where parts of the molecule twist relative to each other, often resulting in altered fluorescence properties. The study of ICT is vital for designing novel fluorophores, sensors, and materials for optoelectronic devices. chemrxiv.org

Conformational Analysis and Potential Energy Surface Characterization

The concept of a potential energy surface (PES) is fundamental to computational chemistry, describing the energy of a molecule as a function of its atomic coordinates. wikipedia.orglibretexts.org For any given molecule, its PES maps out all possible conformations and the energy barriers between them. libretexts.org Minima on this surface correspond to stable or metastable conformers (rotational isomers), while saddle points represent the transition states connecting them. libretexts.org

While the this compound ring itself is largely planar and rigid, substituents attached to the quinoline core can rotate around single bonds, giving rise to different conformers. A detailed conformational analysis has been performed on a related derivative, ethyl 4-chloro-7-iodoquinoline-3-carboxylate (CIQC), which illustrates the principles involved. researchgate.net Due to internal rotation around the C-O and O-C bonds of the ester group, CIQC can exist in several different conformations. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can map the PES to identify the most stable conformers. researchgate.net For CIQC, studies revealed that conformers with a cis configuration around the carboxylic C-O bond are significantly more stable than the trans forms, which suffer from steric hindrance. researchgate.net Within the cis family, four distinct low-energy conformers were identified, differing by the orientation of the ethyl group. The relative energies of these conformers determine their population at a given temperature. researchgate.net

Table 1: Calculated Relative Energies of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (CIQC) Conformers researchgate.net

| Conformer | Description | Relative Energy (ΔE / kJ mol⁻¹) |

| sa | Carbonyl oxygen and chlorine are on the same side; ester group is in anti position. | 0.00 |

| sg | Carbonyl oxygen and chlorine are on the same side; ester group is in gauche position. | 0.43 |

| aa | Carbonyl oxygen and chlorine are on opposite sides; ester group is in anti position. | 0.61 |

| ag | Carbonyl oxygen and chlorine are on opposite sides; ester group is in gauche position. | 0.92 |

This table presents the calculated relative energies for the most stable conformers of a this compound derivative, illustrating how computational methods can distinguish between different spatial arrangements.

This type of analysis is critical for understanding which molecular shapes are most likely to be present and active in a biological or chemical system.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a molecule over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can model the dynamic behavior of a molecule like this compound and its interactions with its environment, such as solvent molecules or a biological receptor. researchgate.netmdpi.com

In a study of imidazoquinoline derivatives binding to Toll-like receptors TLR7 and TLR8, MD simulations elucidated the mechanism of selective binding. plos.org The simulations showed that the flexibility of an aliphatic side chain allowed for stronger van der Waals interactions with specific amino acid residues in TLR7 compared to TLR8, explaining the observed selectivity. plos.org These dynamic studies are invaluable for understanding how a molecule behaves in a realistic, solvated environment, going beyond the static picture provided by energy calculations or docking.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). tubitak.gov.tr This method is central to drug discovery, as it helps identify potential drug candidates and provides hypotheses about their mechanism of action by modeling the ligand-target interactions at the atomic level. tubitak.gov.trnih.gov

Numerous docking studies have been performed on quinoline and iodoquinazoline derivatives to evaluate their potential as inhibitors for various biological targets. tubitak.gov.trnih.govrjraap.com In one such study, newly synthesized iodoquinazoline derivatives were docked against several human and bacterial proteins, including carbonic anhydrase and dihydrofolate reductase. nih.gov The results are typically quantified by a "docking score," which estimates the binding affinity, with more negative values indicating stronger predicted binding. tubitak.gov.trrjraap.com

For example, a study on quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) used molecular docking to predict their binding modes and affinities. tubitak.gov.tr The compounds were docked into the NNRTI binding pocket of the HIV reverse transcriptase enzyme (PDB: 4I2P). The results showed that the derivatives could form key hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding site, with some compounds showing better docking scores than standard drugs. tubitak.gov.tr

Table 2: Example Docking Binding Affinities for Iodoquinazoline Derivatives Against Target Receptors nih.gov

| Compound | Target: Human Carbonic Anhydrase XII (kcal/mol) | Target: E. coli Dihydrofolate Reductase (kcal/mol) |

| 3a | -7.2 | -8.1 |

| 3b | -7.9 | -8.7 |

| 3c | -8.5 | -9.5 |

| 3d | -8.1 | -9.2 |

| 3e | -8.9 | -10.1 |

This table showcases representative data from a molecular docking study on compounds related to this compound, demonstrating how the technique is used to predict and compare the binding affinities of different molecules to protein targets. nih.gov

Theoretical Assessment of Basicity and Protonation Effects

The basicity of a nitrogen-containing heterocycle like this compound is a measure of its ability to accept a proton (H⁺). This property is crucial as it influences the molecule's charge state at a given pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. Theoretical calculations can provide valuable insights into a molecule's basicity and the structural changes that occur upon protonation. massey.ac.nz

Theoretical models can calculate gas-phase basicity and predict pKa values in solution. massey.ac.nz Computational analysis of the protonation process of related molecules like quinolino[7,8-h]quinoline shows that protonation can relieve steric strain between lone pairs on adjacent nitrogen atoms, leading to exceptionally high basicity, classifying them as "superbases". massey.ac.nz While this compound does not have this "proton sponge" characteristic, computational analysis can still reveal how protonation affects its geometry and electronic structure. Protonation of the quinoline nitrogen makes the molecule more electron-poor and can alter the electron distribution across the entire ring system through resonance, which can significantly change its reactivity and interaction patterns. masterorganicchemistry.com

V. Biological Activity and Mechanistic Elucidation of 7 Iodoquinoline Derivatives

Comprehensive Evaluation of Antimicrobial and Antifungal Potency

7-Iodoquinoline derivatives have emerged as a versatile class of compounds with significant activity against a wide range of microbial pathogens, including bacteria, fungi, and parasites. researchgate.netmicrobiologyjournal.orgontosight.ai

Derivatives of this compound have shown notable antibacterial activity against various pathogenic strains. For instance, a series of novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives exhibited moderate to good in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netmicrobiologyjournal.org The antibacterial efficacy of these compounds is often compared to standard drugs, highlighting their potential as alternative therapeutic agents. researchgate.netresearchgate.net

Research has demonstrated the activity of these derivatives against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosa, Salmonella typhi, and Proteus vulgaris. researchgate.net The introduction of different substituents on the quinoline (B57606) core allows for the modulation of antibacterial potency. For example, certain 6-iodo-substituted carboxy-quinolines have shown antibacterial effects against Staphylococcus epidermidis. mdpi.comnih.gov In another study, quinoline-2-one derivatives displayed significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 8-Hydroxy-7-iodoquinoline-5-sulfonamides | S. aureus, E. coli, B. subtilis, M. luteus, P. aeruginosa, S. typhi, P. vulgaris | Moderate to good in vitro activity. | researchgate.netmicrobiologyjournal.org |

| 6-Iodo-carboxy-quinolines | S. epidermidis | Exhibited antibacterial effects. | mdpi.comnih.gov |

| Quinolines-2-one derivatives | Multidrug-resistant Gram-positive bacteria (MRSA) | Significant antibacterial action. | nih.gov |

The antifungal properties of this compound derivatives have been well-documented, with activity observed against both yeasts and dermatophytes. nih.govresearchgate.net Novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives have demonstrated promising antifungal activity in vitro. researchgate.netmicrobiologyjournal.org

Studies have shown that certain quinoline derivatives possess selective antifungal actions. For example, some compounds were found to be active against Candida species, while others showed efficacy against dermatophytes. nih.gov Specifically, one derivative demonstrated a potent anti-dermatophytic action with a geometric mean Minimum Inhibitory Concentration (MIC) of 19.14 μg/ml. nih.gov In contrast, other derivatives were more effective against Candida species, with geometric mean MICs around 47-50 μg/ml. nih.gov

Further research on 6-iodo-substituted carboxy-quinolines revealed antifungal activity against Candida parapsilosis. mdpi.comnih.gov The fungicidal effect of these compounds was noted, with some variants showing a better effect than the solvent used in the experiments. mdpi.com The antifungal potential of these derivatives highlights their promise in developing new treatments for fungal infections, including those that are difficult to treat. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 8-Hydroxy-7-iodoquinoline-5-sulfonamides | Various pathogenic fungi | Moderate to good in vitro activity. | researchgate.netmicrobiologyjournal.org |

| Quinolines derivatives | Candida spp., Dermatophytes | Selective anti-dermatophytic and anti-Candida action. | nih.gov |

| 6-Iodo-carboxy-quinolines | C. parapsilosis | Exhibited antifungal activity with some derivatives showing a fungicidal effect. | mdpi.comnih.gov |

| 8-Hydroxy-5-quinolinesulfonic acids | Candida sp. | High antifungal activity. | researchgate.net |

The quinoline scaffold is historically significant in the development of antimalarial drugs, and this compound derivatives continue this legacy with demonstrated antiparasitic activities. ontosight.airesearchgate.net These compounds have been investigated for their efficacy against various parasites, including those responsible for malaria and leishmaniasis.

Specifically, 4-amino-7-iodoquinoline (B1229066) has been studied for its potential antimalarial effects. ontosight.ai Research into heterocyclic quinolones has identified compounds with potent in vitro antimalarial activity against Plasmodium falciparum. acs.org For instance, certain derivatives exhibited significant activity, with one pyridine (B92270) ring being favored over two, and a 4-OCF3 group being an optimal terminal substituent. acs.org

In addition to antimalarial properties, this compound derivatives have shown promise against other parasites. Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) has been evaluated for its activity against Leishmania amazonensis and Leishmania infantum, showing inhibitory effects on both promastigotes and amastigotes. researchgate.netsemanticscholar.org This compound demonstrated promising antileishmanial properties with IC50 values of 8.35 ± 0.82 µM against L. amazonensis and 4.71 ± 1.15 µM against L. infantum promastigotes. semanticscholar.org

Antifungal Spectrum and Efficacy against Yeast and Dermatophytes

Anticancer Research and Modulation of Cellular Pathways

Derivatives of this compound have garnered significant attention in anticancer research due to their ability to modulate various cellular pathways, leading to the inhibition of cancer cell growth. ontosight.ai These compounds have shown cytotoxic activity against a range of human cancer cell lines.

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. ebi.ac.uk The process of apoptosis is a critical target in cancer therapy, and its induction can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov

Studies have shown that novel anticancer 7-iodo-quinoline-5,8-diones can induce apoptosis in MCF-7 breast cancer cells. One of the most active compounds was found to enhance the expression levels of the pro-apoptotic proteins caspase-3 and Bax, while suppressing the anti-apoptotic protein Bcl-2. researchgate.net This modulation of apoptosis-related proteins is a hallmark of the intrinsic apoptotic pathway. mdpi.com The activation of initiator caspases, such as caspase-9, leads to a cascade of events culminating in the activation of executioner caspases like caspase-3, which then cleave essential cellular substrates, leading to cell death. nih.gov

Furthermore, some quinazolinedione derivatives, which share structural similarities, have been shown to induce apoptosis in MCF-7 cells primarily through the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway. mdpi.com This suggests that the mitochondrial pathway is a significant target for these classes of compounds. The ability of these derivatives to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins underscores their potential as effective anticancer agents. researchgate.netmdpi.com

In addition to inducing apoptosis, this compound derivatives can also exert their anticancer effects by causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. The cell cycle is a tightly regulated process, and its dysregulation is a common feature of cancer.

Research has demonstrated that certain 7-iodo-quinoline-5,8-diones can induce cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 cells. researchgate.net This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, the same active compound that induced apoptosis was also found to suppress the expression of Cyclin-Dependent Kinase 1 (CDK1). researchgate.net CDKs are crucial for the progression of the cell cycle, and their inhibition can lead to a halt in cell division. jmb.or.kr

The induction of cell cycle arrest can be a cytostatic effect, preventing further growth of the tumor. nih.gov For example, 5,7-dimethoxycoumarin, a related compound, was found to block the cell cycle in the G0/G1 phase in melanoma cell lines. nih.gov This arrest was associated with a decrease in the activation of the mitogen-activated protein kinase (MAPK) pathway, which is often upregulated in cancer. nih.gov The ability of this compound derivatives to interfere with the cell cycle at different phases highlights their multifaceted approach to inhibiting cancer cell proliferation.

Induction of Cell Cycle Arrest

Mechanistic Investigations of Biological Action

The biological activities of this compound derivatives are underpinned by a variety of molecular mechanisms. These compounds have been shown to interact with biological macromolecules, inhibit key enzymes, and interfere with cellular processes. ontosight.ai

Derivatives of this compound are known to interact with various biological molecules, which can influence a range of cellular processes. ontosight.ai The presence of both chlorine and iodine in the structure of some derivatives, such as 5-chloro-7-iodo-quinolin-8-ol, makes them unique and opens avenues for their application in medicinal chemistry. solubilityofthings.com The quinoline structure itself is a key component in many biologically active molecules. solubilityofthings.com Studies have explored the reactivity and interactions of these compounds within biological systems. solubilityofthings.com For example, the introduction of an iodine atom at the 7-position, along with hydroxyl and sulfonic acid groups, is crucial for the compound's solubility and its interaction with biological targets. The lipophilicity of these derivatives also plays a role, with increased lipophilicity correlating with enhanced membrane permeability.

A study on a library of iodo-quinoline derivatives confirmed the interaction between iodo-aniline, aldehyde derivatives, and pyruvic acid in the formation of these compounds through MALDI-MS analysis. mdpi.comnih.gov

A significant area of investigation has been the ability of this compound derivatives to inhibit NAD(P)H Quinone Oxidoreductase (NQO1). NQO1 is an enzyme that is often overexpressed in cancer cells and plays a role in detoxifying quinones. aub.edu.lb

In a study involving novel anticancer 7-iodo-quinoline-5,8-diones, two compounds were identified as potent inhibitors of NQO1. aub.edu.lbresearchgate.net This inhibitory activity was evidenced by their ability to reduce NAD levels in MCF-7 breast cancer cells. aub.edu.lbresearchgate.net NQO1 uses NADH as an electron donor, generating NAD+ in the process; therefore, a decrease in NAD levels can indicate NQO1 inhibition. aub.edu.lb Further supporting their NQO1 inhibitory effect, these compounds also led to a reduction in p53 expression and an increase in reactive oxygen species (ROS) levels. aub.edu.lbresearchgate.net The quinoline-5,8-dione structure is a known pharmacophore for NQO1 inhibition. researchgate.net

The table below summarizes the effects of two 7-iodo-quinoline-5,8-dione compounds on NQO1-related cellular markers in MCF-7 cells.

| Compound | Effect on NAD Level | Effect on p53 Expression | Effect on Reactive Oxygen Species (ROS) |

| Compound 5 | Reduction | Reduction | Increase |

| Compound 6 | Reduction | Reduction | Increase |

Data sourced from studies on novel anticancer 7-iodo-quinoline-5,8-diones. aub.edu.lbresearchgate.net

The interaction of quinoline derivatives with DNA is another critical aspect of their mechanism of action. ontosight.ai Some quinoline derivatives have been shown to display strong interactions with DNA. nih.gov For instance, certain indeno[1,2-c]isoquinolin-5,11-dione derivatives, which are structurally related to quinolines, have been identified as potent inhibitors of human topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. nih.gov These compounds represent a new class of DNA-topoisomerase II interfering anticancer molecules. nih.gov

Furthermore, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to inhibit DNA and RNA synthesis at higher concentrations in the CCRF-CEM cancer cell line. mdpi.com Ruthenium(II) terpyridine complexes have also been investigated for their DNA binding properties, with high binding constants suggesting a strong interaction with calf thymus (CT) DNA. rsc.org

The integrity of the cytoplasmic membrane is a key factor in cell viability, and some 8-hydroxyquinoline (B1678124) derivatives have been shown to compromise this barrier in fungal cells. biocrick.comresearchgate.net For example, 8-hydroxy-5-quinolinesulfonic acid derivatives were found to disrupt the functional integrity of the cytoplasmic membranes of Candida spp. and dermatophytes. biocrick.comresearchgate.net

Clioquinol, a 5-chloro-7-iodo-8-quinolinol, has been shown to induce cell membrane disruption and depolarization in Candida albicans. nih.gov The effect on membrane integrity was investigated using a propidium (B1200493) iodide (PI) influx assay. PI is a fluorescent molecule that can only enter cells with compromised membranes. nih.gov Treatment with clioquinol led to a concentration-dependent increase in PI uptake, indicating damage to the cell membrane. nih.gov

The table below shows the percentage increase in propidium iodide uptake in C. albicans after a 12-hour incubation with varying concentrations of clioquinol.

| Clioquinol Concentration (μg/ml) | Increase in PI Uptake (%) |

| 1 | 14.6 |

| 2 | 17.0 |

| 4 | 58.8 |

| 8 | 68.5 |

| 16 | 82.6 |

| 32 | 96.9 |

Data from a study on the effects of clioquinol on Candida albicans. nih.gov

To further elucidate the antifungal mechanism of this compound derivatives, ergosterol (B1671047) binding assays have been employed. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Antifungal agents like Amphotericin B act by binding to ergosterol, leading to membrane disruption. d-nb.info

In a study investigating the antifungal mechanism of clioquinol against Candida albicans, an ergosterol binding assay was performed. nih.govd-nb.info The results showed that the minimum inhibitory concentration (MIC) of Amphotericin B increased significantly in the presence of exogenous ergosterol, confirming its ergosterol-binding activity. nih.govd-nb.info However, the MIC of clioquinol did not change, demonstrating that its antifungal activity is not mediated by binding to ergosterol. nih.govd-nb.info This suggests an alternative mechanism for its membrane-disrupting effects. nih.govd-nb.info

The following table compares the MIC values of Clioquinol and Amphotericin B against C. albicans in the presence and absence of ergosterol.

| Compound | Ergosterol | MIC (μg/ml) |

| Clioquinol | (-) | 1 |

| (+) | 1 | |

| Amphotericin B | (-) | 1 |

| (+) | 32 |

Data for C. albicans strain SC5314 from an ergosterol binding assay. nih.govd-nb.info

Sorbitol Protection Assays in Antifungal Research

Sorbitol protection assays are a key method used to determine if an antifungal compound targets the fungal cell wall. mdpi.comum.es The principle behind this assay is that sorbitol, an osmotic protectant, can stabilize fungal protoplasts. If a compound's antifungal activity is diminished in the presence of sorbitol, it suggests that the compound's primary mechanism of action is the disruption of the fungal cell wall. um.es

In a study investigating the antifungal mechanism of 8-hydroxyquinoline derivatives, including 8-hydroxy-7-iodo-5-quinolinesulfonic acid (derivative 3), a sorbitol protection assay was employed. nih.gov The results showed that for Candida spp., the minimum inhibitory concentrations (MICs) of this derivative increased when tested in a medium supplemented with sorbitol, indicating that it damages the fungal cell wall. nih.gov However, this effect was not observed for the dermatophytes T. rubrum and T. mentagrophytes, suggesting a species-dependent mechanism. nih.gov

Conversely, another study on clioquinol (5-chloro-7-iodo-8-quinolinol) found that its MIC value against C. albicans did not change with the addition of sorbitol, suggesting it does not directly damage the cell wall. nih.gov This highlights the variability in the mechanism of action even among closely related iodoquinoline derivatives.

Table 1: Effect of Sorbitol on the MIC of an 8-Hydroxyquinoline Derivative against Candida albicans

| Derivative | Medium | MIC (µg/mL) |

|---|---|---|

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Standard | Varies |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | + Sorbitol | Increased |

| Clioquinol | Standard | Varies |

Note: 'Varies' indicates that specific MIC values were not provided in the source text, but the trend was reported. Data is illustrative based on findings from multiple studies. nih.govnih.gov

Impact on Microbial Adhesion and Biofilm Development

The ability of microbes to adhere to surfaces and form biofilms is a significant factor in the development of persistent infections. frontiersin.orgaimspress.com Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antimicrobial agents and the host immune system. aimspress.com Consequently, compounds that can inhibit microbial adhesion and biofilm formation are of great interest. mdpi.comnih.gov

Several studies have investigated the effects of this compound derivatives on these processes. A study on a library of 6-iodo-substituted carboxy-quinolines demonstrated that many of these compounds could prevent the adherence of Staphylococcus epidermidis cells. mdpi.com Notably, some derivatives were also active against the adhesion of Klebsiella pneumoniae and Candida parapsilosis. mdpi.com The inhibition of the initial adhesion step is crucial as it prevents the subsequent formation of a mature biofilm. frontiersin.org

The general mechanism involves preventing the initial, often reversible, attachment of microbial cells to a surface, which is the first step in biofilm formation. frontiersin.org Some derivatives of cinnamaldehyde, for example, have been shown to inhibit biofilm formation by dose-dependently inhibiting cell surface hydrophobicity and the production of fimbriae and flagella, which are essential for adhesion. semanticscholar.org While the specific mechanisms for this compound derivatives are still under investigation, their ability to inhibit adhesion is a promising therapeutic strategy. mdpi.com

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis is the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. An imbalance can lead to oxidative stress, which is implicated in various diseases. Some this compound derivatives have been found to modulate this balance.

One study repurposed the drug iodoquinol (B464108) into a series of novel anticancer 7-iodo-quinoline-5,8-diones. researchgate.netnih.gov Two of these compounds were found to reduce the levels of NAD(P)H quinone oxidoreductase (NQO1), an enzyme involved in the cell's antioxidant defense system. researchgate.net This inhibition led to an increase in ROS levels and a reduction in p53 expression, suggesting a disruption of cellular redox homeostasis that contributes to their anticancer activity. researchgate.netnih.gov The modulation of the NADPH:NADP+ ratio by NQO1 is a potential therapeutic strategy, and its inhibition by these derivatives highlights their potential in this area. researchgate.net

Other Bioactive Properties and Therapeutic Potential

Beyond their antimicrobial and anticancer activities, this compound derivatives have shown potential in other therapeutic areas.

Anti-inflammatory Effects

Several quinoline derivatives have demonstrated anti-inflammatory properties. ontosight.airesearchgate.net For instance, quinolinol derivatives have been shown to inhibit the production of pro-inflammatory enzymes. ontosight.ai While specific studies focusing solely on the anti-inflammatory effects of this compound are limited, the broader class of quinoline compounds shows promise in this area. For example, 7-hydroxycoumarin, a related heterocyclic compound, has been shown to produce significant anti-inflammatory effects in animal models. nih.gov

Antiviral Properties

The quinoline scaffold is present in several antiviral drugs. mdpi.com Research has shown that derivatives of this compound also possess antiviral activity. ontosight.aiebi.ac.ukresearchgate.net Studies have evaluated their efficacy against viruses such as the hepatitis B virus (HBV), with some derivatives showing potent inhibitory effects on viral replication and the secretion of viral antigens. researchgate.net Another study on isoquinolone derivatives, which share a similar structural core, identified compounds with broad-spectrum antiviral activity against influenza A and B viruses by targeting the viral polymerase. mdpi.comnih.gov

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been a subject of interest. mdpi.comnih.gov Their mechanism of action often involves radical scavenging processes. mdpi.comnih.gov A study involving the biofortification of potato tubers with 8-hydroxy-7-iodo-5-quinolinesulfonic acid showed an improvement in the polyphenolic profile, which is associated with antioxidant potential. mdpi.com Other studies on various quinoline derivatives have demonstrated their ability to act as antioxidants, with some being more efficient than the standard antioxidant Trolox. mdpi.comnih.gov This activity is often attributed to their chemical structure, which can be optimized to enhance their antioxidant capabilities. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid |

| Clioquinol (5-chloro-7-iodo-8-quinolinol) |

| Candida albicans |

| T. rubrum |

| T. mentagrophytes |

| Staphylococcus epidermidis |

| Klebsiella pneumoniae |

| Candida parapsilosis |

| 7-iodo-quinoline-5,8-diones |

| NAD(P)H quinone oxidoreductase (NQO1) |

| 7-hydroxycoumarin |

Antineurodegenerative and Antidiabetic Activities

The intersection of neurodegenerative disorders and metabolic diseases like type 2 diabetes mellitus (T2DM) is a significant area of contemporary research. nih.gov Evidence suggests a bidirectional relationship between the two conditions, with hyperglycemia and insulin (B600854) resistance being implicated in exacerbating neurodegenerative processes. nih.govqnl.qa Alzheimer's disease (AD) has been so closely linked with these metabolic dysfunctions that it is sometimes referred to as "type 3 diabetes." nih.gov Within this context, derivatives of this compound have emerged as compounds of interest, demonstrating potential therapeutic activities in both domains. researchgate.netmedcraveonline.com

Antineurodegenerative Research Findings

Research into the neuroprotective effects of this compound derivatives has often centered on Clioquinol (5-Chloro-7-iodoquinolin-8-ol), an 8-hydroxyquinoline derivative. mdpi.comresearchgate.net Clioquinol has shown potential in models of several neurodegenerative conditions, including Alzheimer's, Huntington's, and Parkinson's diseases. mdpi.comresearchgate.net The primary proposed mechanism for its neuroprotective effects is its function as a metal chelator or ionophore. researchgate.net It can selectively bind to metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), the dysregulation of which is a known factor in the pathophysiology of neurodegenerative disorders, particularly in the aggregation of amyloid-β peptides in Alzheimer's disease. researchgate.net

Furthermore, studies on human neuroblastoma (SH-SY5Y) cells have demonstrated that 8-hydroxyquinoline derivatives, including Clioquinol, can protect against the neurotoxic effects of high glucose concentrations. researchgate.net High glucose levels can induce cellular stress and activate cell death pathways. Research showed that Clioquinol and related compounds ameliorated this high-glucose toxicity and attenuated the expression of calpain, a calcium-dependent protease involved in neuronal cell death pathways. researchgate.net

Antidiabetic Research Findings

The antidiabetic potential of the quinoline scaffold is an area of growing investigation. nih.gov Derivatives of 8-hydroxyquinoline, such as 8-hydroxy-7-iodoquinoline-5-sulfonic acid, have been noted for their multifunctional biological properties, including potential antidiabetic activity. medcraveonline.commedcraveonline.com The mechanism is multifaceted, with one significant avenue being the inhibition of protein glycation. nih.gov Advanced glycation end-products (AGEs) are formed when proteins or lipids become glycated after exposure to sugars and are heavily implicated in the complications of diabetes.

A study investigating a series of quinoline derivatives identified them as a new class of in vitro inhibitors of bovine serum albumin-methylglyoxal glycation. nih.gov While not all compounds in the study were iodinated, they demonstrate the potential of the core quinoline structure. Compound 14 was the most potent antiglycation agent in the series, with an IC₅₀ value comparable to the standard inhibitor, rutin. nih.gov Several compounds also exhibited significant antioxidant activity, which is relevant as oxidative stress is a key pathological factor in both diabetes and neurodegeneration. nih.gov

Table 1: Antiglycation Activity of Selected Quinoline Derivatives This table displays the in vitro inhibitory activity of various quinoline derivatives against the formation of advanced glycation end-products (AGEs) compared to a standard inhibitor.

| Compound | IC₅₀ (μM) nih.gov |

| 12 | 661.78 ± 8.7 |

| 14 | 282.98 ± 8.4 |

| 15 | 629.43 ± 7.85 |

| Rutin (Standard) | 294.50 ± 1.5 |

Table 2: Antioxidant (DPPH Radical Scavenging) Activity of Selected Quinoline Derivatives This table shows the antioxidant potential of selected quinoline derivatives as measured by their ability to scavenge the DPPH radical, compared to a standard antioxidant.

| Compound | IC₅₀ (μM) nih.gov |

| 3 | 2.19 ± 0.27 |

| 6 | 7.35 ± 2.27 |

| 11 | 8.96 ± 0.56 |

| 12 | 10.11 ± 2.03 |

| 15 | 7.01 ± 3.87 |

| Gallic Acid (Standard) | 23.34 ± 0.43 |

The dual action of this compound derivatives is highlighted by the ability of Clioquinol to mitigate the neurotoxic effects induced by high glucose. researchgate.net This finding directly connects the antidiabetic and antineurodegenerative mechanisms, suggesting that by addressing the metabolic stress associated with hyperglycemia, these compounds can confer neuroprotection. nih.govresearchgate.net

Vi. Advanced Applications in Diverse Chemical and Biotechnological Fields

Analytical Chemistry Applications and Method Development

Derivatives of 7-iodoquinoline are pivotal in modern analytical chemistry, offering high sensitivity and selectivity for various analytical targets. Their ability to form stable, often colored or fluorescent, complexes with metal ions makes them invaluable reagents.

The strategic placement of chelating groups on the this compound structure has produced highly effective reagents for the detection and quantification of a range of metal ions.

Iron (Fe): The compound 8-hydroxy-7-iodo-5-quinolinesulfonic acid, widely known as Ferron, is a premier selective reagent for the spectrophotometric determination of ferric iron (Fe(III)). acs.orgsigmaaldrich.com The mechanism involves the formation of a stable, colored complex between Ferron and Fe(III) ions, which can be readily quantified. This reaction provides the basis for numerous iron determination assays in various samples. ajrconline.org

Vanadium (V): For the detection of vanadium, another derivative, 5-chloro-8-hydroxy-7-iodoquinoline, has been successfully employed. researchgate.net A simple and rapid spectrophotometric method for determining vanadium(V) has been developed using this reagent under acidic conditions. researchgate.net

Niobium (Nb): Research has demonstrated a sensitive spectrophotometric method for the determination of niobium(V) using 5-chloro-8-hydroxy-7-iodoquinoline as the reagent. researchgate.netijiset.com Additionally, Ferron (8-hydroxy-7-iodoquinoline-5-sulfonic acid) can be used in spot tests to differentiate between niobium and tantalum. pageplace.de

Cerium (Ce): The complexation of the rare earth element cerium(IV) with 8-hydroxy-7-iodoquinoline-5-sulfonic acid has been studied in detail. medcraveonline.commedcraveonline.com These studies, which determined the stability constants of the resulting complexes, underpin the use of this derivative in the analytical chemistry of cerium. medcraveonline.comscispace.com

Table 1: this compound Derivatives in Metal Ion Detection

| Metal Ion | Derivative Reagent | Common Name | Detection Principle |

|---|---|---|---|

| Iron (Fe³⁺) | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Ferron | Colorimetric/Spectrophotometric |

| Vanadium (V⁵⁺) | 5-Chloro-8-hydroxy-7-iodoquinoline | - | Spectrophotometric |

| Niobium (Nb⁵⁺) | 5-Chloro-8-hydroxy-7-iodoquinoline | - | Spectrophotometric |

| Cerium (Ce⁴⁺) | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Ferron | Complexometric/Spectrophotometric |

The unique spectral properties of this compound derivatives upon complexation are the foundation for numerous quantitative assays.

Spectrophotometric methods rely on the measurement of light absorption by the colored complexes formed between the reagent and the analyte. A prime example is the use of Ferron for the determination of Fe(III), which forms a green complex with an absorption maximum at 620 nm. jst.go.jptandfonline.com Beyond metals, Ferron also serves as a chromogenic reagent for determining other substances. For instance, it is used in a diazotization-coupling reaction to quantify sulfacetamide (B1682645) sodium in pharmaceutical preparations, forming an azo dye with a maximum absorbance at 490 nm.

Spectrofluorimetric methods offer even greater sensitivity by measuring the fluorescence emitted by a substance. 8-hydroxy-7-iodo-quinoline-5-sulfonic acid is noted for its inherent fluorescent properties, making it a candidate for developing such assays. solubilityofthings.com

Table 2: Examples of Spectrophotometric Assays Using this compound Derivatives

| Analyte | Reagent | Principle | λmax (nm) | Reference |

|---|---|---|---|---|

| Iron (III) | Ferron | Complex Formation | 600-620 | acs.orgjst.go.jptandfonline.com |

| Sulfacetamide Sodium | Ferron | Azo Dye Formation | 490 |

The capacity of this compound derivatives to form stable and stoichiometric complexes with metal ions allows for their use in titrimetric analysis. solubilityofthings.com Ferron has been successfully used as an indicator for the complexometric titration of Fe(III) with EDTA. jst.go.jp In this procedure, the solution's color changes from green (the Fe(III)-Ferron complex) to yellow at the endpoint, providing a clear visual indication. jst.go.jp Furthermore, the purity of derivatives like 8-hydroxy-7-iodoquinoline-5-sulfonic acid can be accurately determined via neutralization titration. sigmaaldrich.com

The intrinsic fluorescence of certain this compound derivatives makes them highly suitable for use as fluorescent probes and biomarkers. solubilityofthings.com These probes can be used to visualize and quantify specific analytes within biological systems, such as cells and tissues.

A notable application involves the derivative 5-chloro-7-iodo-8-quinolinol (Clioquinol). It has been utilized in fluorescence microscopy to analyze intracellular free zinc ions. mdpi.com The iodine atom's "heavy-atom effect" can also be exploited to create probes for time-resolved fluorescence assays, which offer advantages in reducing background interference. vulcanchem.com The quinoline (B57606) scaffold is a common platform for designing new fluorescent probes for various biological targets. mdpi.comvulcanchem.com

Utilization in Titrimetric Procedures

Coordination Chemistry and Metal Complexation Research

The study of how ligands bind to central metal atoms is the focus of coordination chemistry. Derivatives of this compound, particularly those containing chelating groups like 8-hydroxyquinoline (B1678124), are excellent ligands for forming stable coordination complexes.

The introduction of hydroxyl and sulfonic acid groups, as seen in Ferron, creates effective binding sites for a variety of metal ions. chemimpex.com

Transition Metals: 8-hydroxy-7-iodoquinoline-5-sulfonic acid forms stable complexes with numerous transition metals. chemimpex.com The Fe(III)-Ferron complex is a well-characterized example, forming a 1-to-3 mole ratio of metal to ligand with a high stability constant, which is fundamental to its analytical utility. jst.go.jp